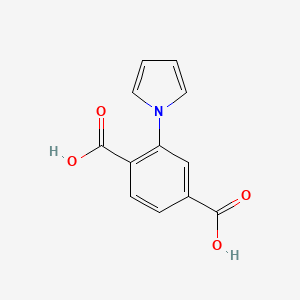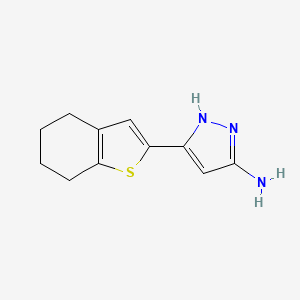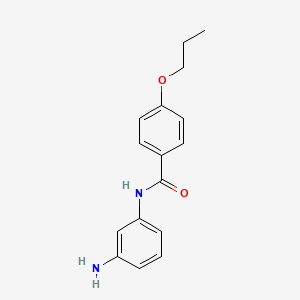
N-(3-氨基苯基)-4-丙氧基苯甲酰胺
描述
N-(3-Aminophenyl)-4-propoxybenzamide is an organic compound that features an amide functional group It is characterized by the presence of an aminophenyl group and a propoxybenzamide moiety
科学研究应用
N-(3-Aminophenyl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
Mode of Action
Based on its structural similarity to other aminophenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The aminophenyl group could be subject to metabolic transformations, such as acetylation or glucuronidation, which could affect its elimination .
Result of Action
The molecular and cellular effects of N-(3-Aminophenyl)-4-propoxybenzamide’s action are currently unknown. Given the lack of information about its specific targets and mode of action, it is difficult to predict its potential effects .
Action Environment
The action of N-(3-Aminophenyl)-4-propoxybenzamide could be influenced by various environmental factors. For instance, the pH of the local environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other competing or interacting molecules could influence its efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-propoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(3-Aminophenyl)-4-propoxybenzamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
N-(3-Aminophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
N-(3-Aminophenyl)benzamide: Lacks the propoxy group, leading to different chemical properties and reactivity.
4-Propoxybenzamide: Lacks the aminophenyl group, affecting its biological activity and applications.
Uniqueness
N-(3-Aminophenyl)-4-propoxybenzamide is unique due to the combination of the aminophenyl and propoxybenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(3-aminophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGMLCGPEJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)


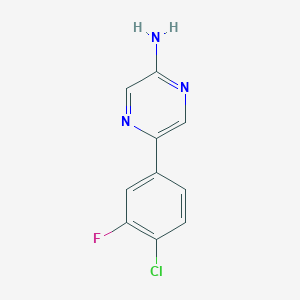
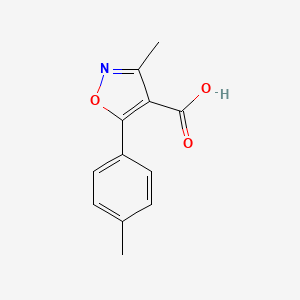

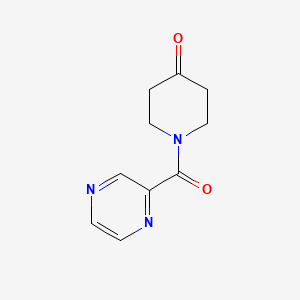
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)
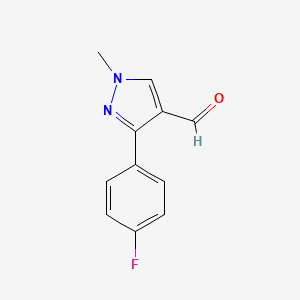

methylamine](/img/structure/B1384888.png)
